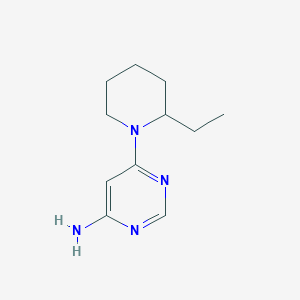

6-(2-Ethylpiperidin-1-yl)pyrimidin-4-amine

Description

Properties

IUPAC Name |

6-(2-ethylpiperidin-1-yl)pyrimidin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H18N4/c1-2-9-5-3-4-6-15(9)11-7-10(12)13-8-14-11/h7-9H,2-6H2,1H3,(H2,12,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MCMWJIXLWILAMI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1CCCCN1C2=NC=NC(=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H18N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

6-(2-Ethylpiperidin-1-yl)pyrimidin-4-amine is a compound that has garnered attention due to its potential biological activities, particularly in anti-inflammatory and antiviral contexts. This article explores the synthesis, biological evaluation, and structure-activity relationships (SAR) associated with this compound, drawing from diverse research findings.

Synthesis and Structure-Activity Relationship

The synthesis of this compound involves the modification of pyrimidine derivatives, which are known for their diverse biological activities. The compound's structure incorporates a piperidine ring, which is crucial for its interaction with biological targets.

Research has shown that modifications at the 4-position of the pyrimidine ring can significantly influence the biological activity of these compounds. For instance, compounds with different substituents at this position have been evaluated for their anti-inflammatory properties, revealing that certain derivatives exhibit enhanced activity compared to standard anti-inflammatory drugs like indomethacin .

Anti-inflammatory Activity

A notable study investigated the anti-inflammatory effects of this compound in vitro and in vivo. The compound demonstrated significant inhibition of pro-inflammatory cytokines such as IL-6 and TNF-α in lipopolysaccharide (LPS)-induced models. The results indicated that at a concentration of 20 mg/kg, the compound reduced inflammatory cell infiltration and improved lung tissue integrity in mice models of acute lung injury (ALI) .

Table 1: Inhibitory Effects on Cytokines

| Compound | IL-6 Inhibition (%) | TNF-α Inhibition (%) |

|---|---|---|

| 6h | 62–77 | Significant reduction |

| Control | Baseline | Baseline |

The above data highlights the effectiveness of compound 6h in modulating inflammatory responses.

Case Studies

Several case studies have illustrated the therapeutic potential of pyrimidine derivatives:

- Acute Lung Injury Model : In a study using LPS-induced ALI in mice, treatment with this compound resulted in reduced histopathological changes and lower levels of inflammatory cytokines compared to untreated controls .

- HIV Activity Evaluation : A series of structurally similar pyrimidine compounds were tested against HIV strains, revealing that modifications at the C6 position could lead to improved inhibitory profiles against reverse transcriptase .

Scientific Research Applications

Cancer Therapy

Recent studies have highlighted the potential of piperidine derivatives, including 6-(2-Ethylpiperidin-1-yl)pyrimidin-4-amine, in cancer treatment. For instance:

- Mechanism of Action : This compound exhibits cytotoxic effects through mechanisms such as apoptosis induction in cancer cells. A study demonstrated that derivatives of piperidine showed enhanced activity against hypopharyngeal tumor cells compared to conventional treatments like bleomycin .

- Structure-Activity Relationship (SAR) : Research indicates that modifications to the piperidine structure can significantly impact its anticancer efficacy. For example, the introduction of specific substituents on the piperidine ring has been shown to improve binding affinity to target proteins involved in cancer progression .

Neurological Disorders

The compound is also being investigated for its potential in treating neurological conditions such as Alzheimer's disease:

- Cholinesterase Inhibition : this compound has been found to inhibit both acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes associated with cognitive decline in Alzheimer's patients. The dual inhibition is crucial for enhancing cholinergic neurotransmission .

- Antioxidant Properties : Some studies have suggested that this compound may possess antioxidant properties, which could further benefit neuroprotective strategies against oxidative stress-related neuronal damage .

Infectious Diseases

The compound's applications extend to infectious diseases as well:

- Antiparasitic Activity : Recent research indicated that derivatives similar to this compound demonstrated selective inhibition against Leishmania species, which are responsible for leishmaniasis. The structure was optimized through SAR studies to enhance potency against the parasite's N-myristoyltransferase (NMT) enzyme .

Case Study 1: Anticancer Activity

A study focused on the synthesis of various piperidine derivatives revealed that certain modifications led to compounds with significantly improved anticancer activity. For example, a derivative featuring a bulky substituent at the C6 position exhibited a 10-fold increase in potency against specific cancer cell lines compared to earlier analogs .

Case Study 2: Neurological Applications

In another investigation, a series of piperidine-based compounds were tested for their ability to cross the blood-brain barrier effectively. Results showed that the incorporation of ethyl groups into the piperidine ring enhanced brain exposure and improved AChE inhibition efficacy, suggesting a promising avenue for Alzheimer's treatment .

Summary Table of Applications

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

A comparative analysis of structurally related pyrimidin-4-amine derivatives reveals key differences in substituents, biological activity, and applications:

Key Observations:

Substituent Effects on Bioactivity: Piperidine derivatives (e.g., 4-methyl-6-(piperidin-1-yl)pyrimidin-2-amine) are associated with rigid, planar conformations that favor DNA intercalation or enzyme binding .

Electronic and Steric Modifications :

- Triazole-substituted analogs (e.g., 6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-amine) exhibit strong hydrogen-bonding interactions, making them suitable for targeting polar enzyme active sites .

- Ethylpiperazinyl derivatives (e.g., AEE788) demonstrate broad kinase inhibition due to their bulky, flexible substituents .

Synthetic Versatility: Allyl- and bromophenyl-substituted pyrimidines (e.g., compounds 5–7 in ) are used in nanomaterial-drug conjugates for targeted cancer therapy, highlighting the adaptability of pyrimidin-4-amine scaffolds .

Safety and Stability :

- Chlorinated analogs (e.g., 6-chloro-N-(2,2-dimethoxyethyl)pyrimidin-4-amine) require stringent handling due to reactivity, whereas piperidine derivatives generally exhibit improved stability .

Preparation Methods

Nucleophilic Substitution on Pyrimidine Core

The key step in synthesizing 6-(2-ethylpiperidin-1-yl)pyrimidin-4-amine involves a nucleophilic substitution reaction where a 4-chloropyrimidine derivative is reacted with a substituted piperidine amine. This reaction typically proceeds under basic conditions in polar aprotic or alcoholic solvents.

-

- 4-chloropyrimidin-4-amine or 4-chloropyrimidine derivatives

- 2-ethylpiperidine or substituted piperidine amine

-

- Solvents: Alcohols (e.g., n-butanol), pyrrolidones (e.g., N-methyl-2-pyrrolidone), or amides (e.g., N,N-dimethylformamide)

- Bases: Inorganic bases such as potassium carbonate, sodium carbonate, cesium carbonate, or organic bases like triethylamine, diisopropylethylamine, pyridine, or imidazole

- Temperature: Typically heated to 100–110 °C for several hours or overnight

- Monitoring: Thin-layer chromatography (TLC) to track reaction completion

Example from Patent CN113121539A:

A nucleophilic substitution reaction was performed between (3R,6S)-1-benzyl-6-methylpiperidine-3-amine and 4-chloropyrrolo[2,3-d]pyrimidine in the presence of potassium carbonate and N-methyl-2-pyrrolidone at 110 °C overnight, yielding the substituted pyrimidine intermediate in ~73% yield after filtration and recrystallization.

Catalytic Hydrogenation (Debenzylation) Step

In cases where the piperidine amine is protected by a benzyl group, catalytic hydrogenation is employed to remove the benzyl protecting group, yielding the free amine.

- Catalyst: 20% wet palladium on carbon hydroxide is preferred for efficient debenzylation.

- Solvent: Methanol is commonly used.

- Conditions:

- Hydrogen atmosphere at 15 psi pressure

- Temperature between 45–55 °C

- Reaction time around 8 hours

- Outcome: High yield (~95%) of the debenzylated pyrimidin-4-amine derivative.

Aminolysis or Further Functionalization

Following the formation of the substituted pyrimidin-4-amine, further functionalization such as aminolysis with acyl chlorides can be performed to introduce additional functional groups. This step is optional depending on the target compound.

- Typical Reagents: Acryloyl chloride or other acyl chlorides

- Conditions:

- Base such as sodium bicarbonate in a biphasic system of tetrahydrofuran and water

- Temperature maintained at 0–5 °C during reagent addition

- Stirring for several hours until reaction completion monitored by TLC

- Workup: Extraction with ethyl acetate, washing, drying, and concentration to isolate the final product.

Alternative Preparation Routes and Considerations

Direct Substitution on 4-Chloropyrimidine:

Some literature reports direct substitution of 4-chloropyrimidine derivatives with amines like benzimidazole or piperidine analogs using sodium hydride as base in anhydrous DMF at 0 °C to room temperature, followed by heating to 100 °C for extended periods (e.g., 21 hours) to achieve high yields (up to 78%).Solvent and Base Selection:

The choice of solvent and base significantly influences the reaction rate and yield. Polar aprotic solvents such as DMF or NMP facilitate nucleophilic substitution, while bases like potassium carbonate or diisopropylethylamine neutralize generated HCl and drive the reaction forward.Purification:

Products are typically purified by recrystallization from ethanol or by silica gel chromatography using mixtures of dichloromethane and methanol with ammonia additives to improve amine solubility and separation.

Data Table Summarizing Key Preparation Parameters

| Step | Reagents & Conditions | Solvent(s) | Base(s) | Temperature | Yield (%) | Notes |

|---|---|---|---|---|---|---|

| Nucleophilic Substitution | 4-chloropyrimidine + 2-ethylpiperidine | NMP, n-butanol, DMF | K2CO3, Na2CO3, DIPEA | 100–110 °C | 70–78 | Overnight reaction, monitored by TLC |

| Catalytic Hydrogenation | Pd/C (20% wet), H2 atmosphere | Methanol | - | 45–55 °C, 15 psi | ~95 | Debenzylation step |

| Aminolysis (optional) | Acryloyl chloride + NaHCO3 | THF/water | NaHCO3 | 0–5 °C | High | Acylation of amine, extraction workup |

| Purification | Recrystallization or silica gel chromatography | Ethanol or DCM/MeOH + NH3 | - | Ambient | - | Improves purity and isolates product |

Research Findings and Optimization Insights

Base and Solvent Effects:

Potassium carbonate is favored for its mild basicity and compatibility with polar solvents, providing good yields and clean reactions. Organic bases like diisopropylethylamine can be used when milder conditions are required.Catalyst Loading and Reaction Time:

For hydrogenation, a catalyst-to-substrate ratio of about 1:5 (20% Pd/C) and reaction times of 6–8 hours at moderate temperatures ensure complete debenzylation without over-reduction.Reaction Monitoring:

TLC with dichloromethane/methanol mixtures containing ammonia is effective for monitoring progress, especially for amine-containing compounds.Scalability: The described methods have been demonstrated on multi-gram to kilogram scale in patent literature, indicating their suitability for industrial synthesis.

Q & A

Q. Q: What are the standard synthetic routes for 6-(2-ethylpiperidin-1-yl)pyrimidin-4-amine, and how can purity be optimized?

A: Synthesis typically involves multi-step reactions, starting with nucleophilic substitution or cross-coupling to introduce the ethylpiperidine moiety to the pyrimidine core. For example, analogous compounds often use:

- Step 1: Alkylation of pyrimidin-4-amine precursors with 2-ethylpiperidine derivatives under reflux conditions (ethanol or THF, 60–80°C).

- Step 2: Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (ethanol/water mixtures) .

- Critical factors: Reaction time, temperature control, and stoichiometric ratios of reagents (e.g., guanidine nitrate in pyrimidine ring closure) significantly impact yield . Purity (>95%) is confirmed via HPLC and NMR spectroscopy .

Structural Confirmation and Crystallography

Q. Q: How can the molecular structure of this compound be validated, and what tools are recommended?

A:

- Single-crystal X-ray diffraction (SC-XRD): Use SHELX programs (e.g., SHELXL for refinement) to resolve bond lengths, angles, and stereochemistry. The Cambridge Structural Database (CSD) provides reference data for pyrimidine derivatives .

- Spectroscopy: and NMR (DMSO-d6 or CDCl3) confirm substituent integration and coupling patterns. IR spectroscopy verifies NH/amine stretches (~3300–3400 cm) .

- Data validation: Cross-check with computational models (e.g., density functional theory (DFT) for optimized geometries) .

Biological Activity Profiling

Q. Q: What methodologies are used to assess its biological interactions, such as receptor binding?

A:

- In vitro assays: Radioligand binding studies (e.g., competitive displacement assays) using purified receptors (e.g., kinases or GPCRs). IC values are derived from dose-response curves .

- Cell-based assays: Antiproliferative activity in cancer cell lines (e.g., MTT assay), with IC values compared to reference drugs like doxorubicin .

- Structural insights: Co-crystallization with target proteins (e.g., MAP4K4 inhibitors) using X-ray crystallography to map binding pockets .

Advanced SAR and Computational Modeling

Q. Q: How can structure-activity relationships (SAR) guide optimization of this compound?

A:

- Key modifications: Vary substituents on the piperidine ring (e.g., fluorine or methyl groups) to enhance binding affinity or metabolic stability. For example, 2-fluoropyridine analogs show improved ligand efficiency in kinase inhibition .

- In silico tools: Molecular docking (AutoDock Vina) predicts binding poses against target proteins. MD simulations (GROMACS) assess stability of ligand-receptor complexes .

- Data integration: Compare SAR trends with analogous pyrimidine derivatives (e.g., pyrazolo[3,4-d]pyrimidines in ) to identify critical pharmacophores.

Handling Data Contradictions

Q. Q: How should discrepancies between crystallographic data and computational models be resolved?

A:

- Validation steps: Re-refine XRD data using SHELXL or CCP4 suite tools (e.g., REFMAC5) to check for overfitting. Compare R-factors with CSD entries .

- Dynamic analysis: Perform temperature-dependent crystallography or variable-temperature NMR to assess conformational flexibility .

- Case example: If DFT-predicted bond angles deviate from XRD, consider solvent effects or crystal packing forces in the experimental data .

Stability and Degradation Studies

Q. Q: What protocols ensure stability during storage and biological assays?

A:

- Storage conditions: -20°C under inert atmosphere (argon) to prevent oxidation. Lyophilization improves long-term stability for aqueous solutions .

- Degradation profiling: Use LC-MS to identify hydrolytic byproducts (e.g., amine oxidation or piperidine ring cleavage) under physiological pH (7.4) .

- Accelerated stability studies: Heat samples at 40°C for 48 hours and monitor via TLC/HPLC .

Fragment-Based Drug Discovery (FBDD) Applications

Q. Q: Can this compound serve as a fragment hit for lead optimization?

A:

- Ligand efficiency (LE): Calculate LE () to assess suitability. Target LE > 0.3 for fragments .

- Optimization pathways: Introduce solubilizing groups (e.g., PEG chains) or bioisosteres (e.g., replacing ethyl with cyclopropyl) to improve pharmacokinetics .

- Case study: MAP4K4 inhibitors derived from pyridopyrimidine fragments achieved nanomolar potency through iterative SAR .

Comparison with Structural Analogs

Q. Q: How does this compound differ from related pyrimidine derivatives in terms of reactivity and bioactivity?

A:

Key trends: Piperidine/piperazine moieties enhance target selectivity, while fused rings (e.g., pyrazolo) improve metabolic stability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.